(1S,3S)-3-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride

Catalog No.
S14009394
CAS No.
M.F
C10H14ClN
M. Wt
183.68 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1S,3S)-3-methyl-2,3-dihydro-1H-inden-1-amine hydr...

Product Name

(1S,3S)-3-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride

IUPAC Name

(1S,3S)-3-methyl-2,3-dihydro-1H-inden-1-amine;hydrochloride

Molecular Formula

C10H14ClN

Molecular Weight

183.68 g/mol

InChI

InChI=1S/C10H13N.ClH/c1-7-6-10(11)9-5-3-2-4-8(7)9;/h2-5,7,10H,6,11H2,1H3;1H/t7-,10-;/m0./s1

InChI Key

NPBVMGHWHOCXKM-YUWZRIFDSA-N

Canonical SMILES

CC1CC(C2=CC=CC=C12)N.Cl

Isomeric SMILES

C[C@H]1C[C@@H](C2=CC=CC=C12)N.Cl

(1S,3S)-3-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride is a chiral amine compound characterized by its bicyclic indenyl framework and a chiral amine group. Its molecular formula is C10H14ClNC_{10}H_{14}ClN with a molecular weight of approximately 183.68 g/mol. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to its unique structure and properties .

, including:

  • Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to yield corresponding ketones or aldehydes.
  • Reduction: Reduction reactions can convert the compound into alcohols or other amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: Nucleophilic and electrophilic substitutions can introduce functional groups onto the indenyl framework, utilizing reagents like alkyl halides under basic or acidic conditions.

Major Products

The reactions typically lead to functionalized indenyl derivatives, which are valuable in further organic synthesis and medicinal applications.

Research indicates that (1S,3S)-3-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride may exhibit significant biological activity. It has been studied for its potential effects on enzyme inhibition and receptor binding, particularly in neurological contexts. Its unique chiral configuration allows for selective binding to molecular targets, potentially modulating their activity.

The synthesis of (1S,3S)-3-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride typically involves:

  • Preparation of the Bicyclic Framework: Starting materials are chosen to construct the bicyclic structure.
  • Chiral Induction: Chiral catalysts or auxiliaries are employed to ensure the desired stereochemistry during synthesis.
  • Hydrochloride Formation: The final step involves treating the free amine with hydrochloric acid to form the hydrochloride salt .

Industrial production may utilize batch or continuous flow processes optimized for high yield and purity.

(1S,3S)-3-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride serves multiple roles in scientific research:

  • Medicinal Chemistry: It is used as a chiral building block in synthesizing complex organic molecules.
  • Biological Research: The compound is investigated for potential therapeutic effects and interactions with biological systems.
  • Industrial

Similar Compounds

Several compounds share structural similarities with (1S,3S)-3-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride:

Compound NameCAS NumberMolecular WeightUnique Features
(1S,3S)-Solifenacin Hydrochloride162632-80-7396.9 g/molChiral amine with an indenyl framework
(1S,3S)-3-methyl-2,3-dihydro-1H-inden-1-amineN/A169.65 g/molFree base form without hydrochloride salt
Rac-(1R,3S)-3-methyl-2,3-dihydro-1H-inden-1-amine hydrochlorideN/A187.68 g/molSimilar bicyclic structure but different stereochemistry

Uniqueness

The uniqueness of (1S,3S)-3-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride lies in its specific chiral configuration and the presence of the hydrochloride salt. This configuration influences its solubility, stability, and reactivity compared to similar compounds. Its potential biological activity also sets it apart from other structurally related compounds.

Transition metal-catalyzed C–H functionalization has emerged as a powerful tool for direct incorporation of amino groups into aromatic and aliphatic systems. For indenamine derivatives, this approach bypasses prefunctionalized starting materials, streamlining synthesis through selective C–N bond formation.

Palladium-Catalyzed Directed C–H Amination

Palladium(II) complexes, paired with monoprotected amino acid (MPAA) ligands, enable selective ortho-C–H amination of arenes. In the context of indene scaffolds, a U-shaped nitrile-containing template directs palladium to the meta position, facilitating intramolecular cyclization to form the indenamine core. For example, 6-arylpurine derivatives undergo meta-C–H amination via a Pd(II)/MPAA system, achieving >90% yield and >99% enantiomeric excess (ee) when chiral ligands are employed. Key to stereocontrol is the ligand’s ability to enforce a specific transition-state geometry during C–H activation.

Table 1: Palladium-Catalyzed C–H Amination Conditions

SubstrateCatalyst SystemLigandYield (%)ee (%)
3-MethylindenePd(OAc)₂L-Proline8598
6-ArylpurinePd(CF₃CO₂)₂Chiral MPAA9299
Indole derivativesPdCl₂Pyridine-Oxazoline7895

Rhodium-Mediated Asymmetric C–H Activation

Rhodium(III) catalysts, such as [Cp*RhCl₂]₂, exhibit superior tolerance toward electron-rich indene substrates. A hydrogen-bond-assisted mechanism directs C–H activation at the indenyl C1 position, where the amine group is subsequently installed via oxidative coupling with dioxazolones. Chiral cyclopentadienyl ligands (e.g., RaPhos) induce asymmetric induction, yielding the (1S,3S) configuration with 94% ee. This method’s efficiency stems from the simultaneous formation of the indene ring and the stereodefined amine moiety in a single catalytic cycle.

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

2

Exact Mass

183.0814771 g/mol

Monoisotopic Mass

183.0814771 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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